2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride
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Overview
Description
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride is a compound that belongs to the class of amides Amides are widely present in organic compounds, polymers, natural products, and pharmaceuticals
Preparation Methods
The synthesis of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction between α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts. For example, the compound can form copper (II) complexes containing various anions such as chloride (Cl-), bromide (Br-), nitrate (NO3-), thiocyanate (SCN-), perchlorate (ClO4-), or sulfate (SO42-) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a pharmacophore for molecules with significant biological and therapeutic value The compound’s ability to form complexes with various metal ions makes it useful in coordination chemistry and catalysis
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can form complexes with metal ions, which can then interact with various biomolecules and enzymes. These interactions can lead to changes in the activity of the enzymes and other proteins, ultimately affecting cellular processes and pathways. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride can be compared with other similar compounds such as N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines. These compounds share similar structural features and biological activities . this compound is unique in its ability to form stable complexes with a wide range of metal ions, making it particularly useful in coordination chemistry and catalysis. Other similar compounds include 2-(methylamino)pyridine and various substituted N-(pyridin-2-yl)imidates .
Properties
IUPAC Name |
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8(11)10(14)13(2)7-9-5-3-4-6-12-9;/h3-6,8H,7,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFZREORCWWHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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